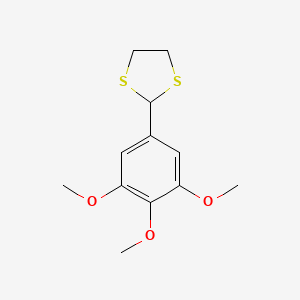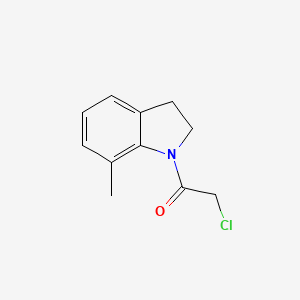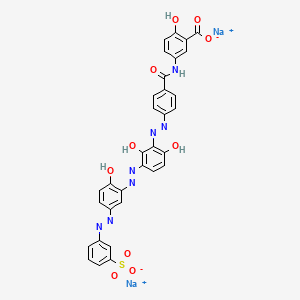
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate is a complex organic compound known for its vibrant color properties. . This compound is characterized by its azo groups, which are responsible for its color properties.
Méthodes De Préparation
The synthesis of Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium nitrite for diazotization, and various acids or bases to control the pH of the reaction environment. Major products formed from these reactions include different azo compounds and their derivatives.
Applications De Recherche Scientifique
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mécanisme D'action
The mechanism of action of Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. This interaction is crucial for its use as a dye and in biological applications .
Comparaison Avec Des Composés Similaires
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate can be compared with other azo dyes such as Disodium 4,5-dihydroxy-1,3-benzenedisulfonate and Disodium 2,5-dihydroxy-1,4-benzoquinone . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of azo groups and sulfonate groups in this compound gives it distinct properties, making it particularly useful in dyeing and staining applications.
Propriétés
Numéro CAS |
69121-14-8 |
|---|---|
Formule moléculaire |
C32H21N7Na2O10S |
Poids moléculaire |
741.6 g/mol |
Nom IUPAC |
disodium;5-[[4-[[2,6-dihydroxy-3-[[2-hydroxy-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzoyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C32H23N7O10S.2Na/c40-26-11-8-19(15-23(26)32(45)46)33-31(44)17-4-6-18(7-5-17)34-39-29-28(42)13-10-24(30(29)43)37-38-25-16-21(9-12-27(25)41)36-35-20-2-1-3-22(14-20)50(47,48)49;;/h1-16,40-43H,(H,33,44)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clé InChI |
ABTPGIOEJSPPAW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)O)N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


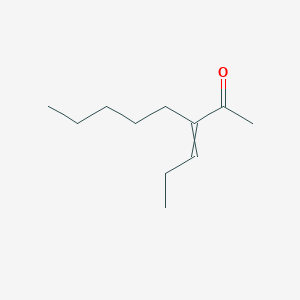
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
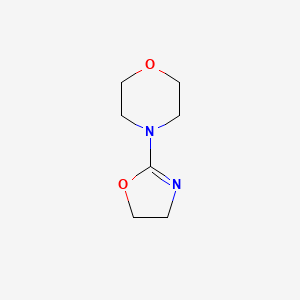
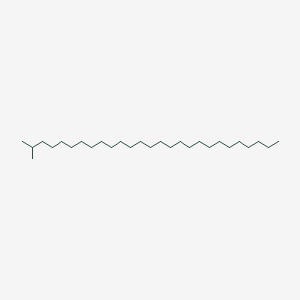
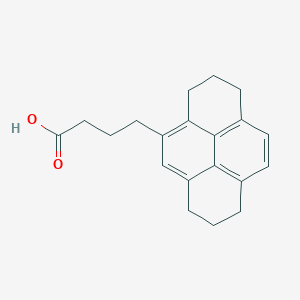

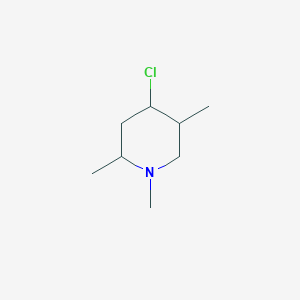
![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
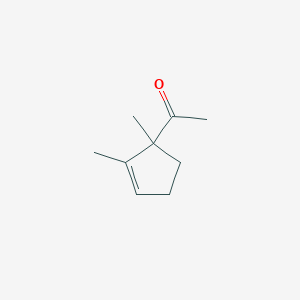
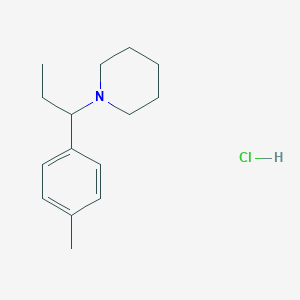
selanium bromide](/img/structure/B14467233.png)
